molecular formula C17H14O2 B14336846 1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- CAS No. 110117-34-5

1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-

Katalognummer: B14336846
CAS-Nummer: 110117-34-5
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: JBFBIBIFVKXKDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- is an organic compound with a complex structure that includes an indanone core and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- typically involves the condensation of 2,3-dihydro-1H-inden-1-one with 3-methoxybenzaldehyde. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Wissenschaftliche Forschungsanwendungen

1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: A simpler analog without the methoxyphenyl group.

    2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core structure.

    Indane: A bicyclic hydrocarbon that serves as a precursor to various indanone derivatives.

Uniqueness

1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

110117-34-5

Molekularformel

C17H14O2

Molekulargewicht

250.29 g/mol

IUPAC-Name

2-[(3-methoxyphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H14O2/c1-19-15-7-4-5-12(10-15)9-14-11-13-6-2-3-8-16(13)17(14)18/h2-10H,11H2,1H3

InChI-Schlüssel

JBFBIBIFVKXKDA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C=C2CC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.